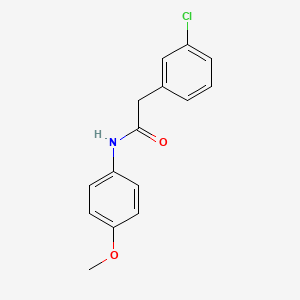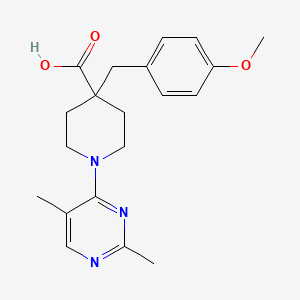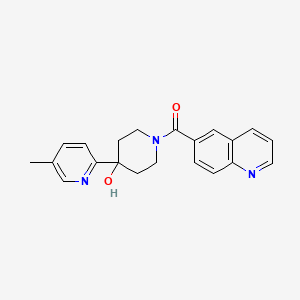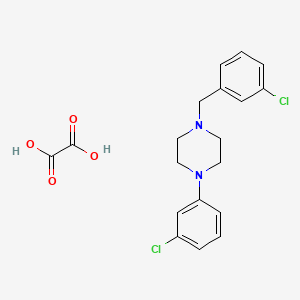
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CMA is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-107°C. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide is not fully understood. However, studies have suggested that 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide may act as a modulator of the endocannabinoid system, which plays a crucial role in pain perception and inflammation. 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to possess analgesic and anti-inflammatory properties in animal models. Studies have also suggested that 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide in lab experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. However, one limitation of using 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and its potential as a modulator of the endocannabinoid system. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be done to develop new analogs of 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide with improved pharmacological properties.
Métodos De Síntesis
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide can be synthesized using various methods, including the reaction of 3-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base. This reaction yields 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide as a white crystalline solid with a yield of 70-80%. Other methods of synthesis include the reaction of 3-chloroaniline with p-anisidine in the presence of acetic anhydride and the reaction of 3-chlorobenzoyl chloride with p-anisidine in the presence of a base.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. Additionally, 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-7-5-13(6-8-14)17-15(18)10-11-3-2-4-12(16)9-11/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGCOKKKJPNAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5394681.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5394689.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5394708.png)
![2-amino-4-cyclopropyl-6-{4-[(dimethylamino)methyl]-2-thienyl}nicotinonitrile](/img/structure/B5394719.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)

![2-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5394734.png)

![3-(4,5-dimethyl-1H-benzimidazol-2-yl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]propanamide](/img/structure/B5394737.png)
![rel-(4aS,8aR)-6-[(1-aminocyclobutyl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5394740.png)

![{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride](/img/structure/B5394755.png)
![4-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5394761.png)
